3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Sulfonyl Group: A 4-tert-butylphenylsulfonyl moiety at position 3, contributing steric bulk and lipophilicity.
- Amine Substituent: A 3,4-dimethylphenyl group at position 5, enhancing hydrophobic interactions.
- Molecular Formula: Calculated as C28H29N6O2S (monoisotopic mass ≈ 513.19 g/mol).
The tert-butyl group improves membrane permeability but may reduce aqueous solubility, while the dimethylphenyl group likely enhances target binding through van der Waals interactions .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-17-10-13-20(16-18(17)2)28-24-22-8-6-7-9-23(22)32-25(29-24)26(30-31-32)35(33,34)21-14-11-19(12-15-21)27(3,4)5/h6-16H,1-5H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNABTOEXUVUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, and other pharmacological activities supported by various studies.
Chemical Structure and Properties
- Molecular Formula : C27H27N5O2S
- Molecular Weight : 485.6 g/mol
The compound features a triazole ring fused with a quinazoline moiety, which is known for contributing to various biological activities. The presence of a sulfonyl group and tert-butyl phenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and quinazoline structures often exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related quinazoline derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting that modifications in the triazole and quinazoline structures can enhance antimicrobial efficacy .
- The compound's structural analogs have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent .
Antitumor Activity
The compound's antitumor potential has been explored through structure-activity relationship (SAR) studies:
- In vitro assays demonstrated that quinazoline derivatives can inhibit the growth of several human cancer cell lines. For example, compounds similar to the one discussed have shown selective cytotoxicity against HepG2 (liver cancer) and DLD (colon cancer) cell lines .
- The introduction of specific substituents on the quinazoline core was found to enhance antitumor activity, with some derivatives outperforming established chemotherapeutic agents .
Case Studies
The precise mechanism of action for the compound remains to be fully elucidated; however, it is hypothesized that the triazole and quinazoline rings may interact with key enzymes or receptors involved in microbial resistance or tumor growth. For instance:
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that 3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine may exhibit anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar triazoloquinazoline frameworks have been reported to target specific kinases involved in cancer progression.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
Proteomics Research
Due to its biochemical properties, this compound is utilized in proteomics research for studying protein interactions and cellular pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to investigate its binding affinities with various protein targets.
Case Study 1: Anticancer Mechanisms
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the triazoloquinazoline class and evaluated their anticancer activities against various cancer cell lines. The study found that specific modifications, including the addition of the tert-butylphenyl sulfonyl group, significantly enhanced cytotoxicity against breast cancer cells compared to the parent compounds .
Case Study 2: Inflammatory Response Modulation
A separate investigation focused on the anti-inflammatory potential of similar compounds demonstrated that they effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. The results indicated that the presence of the sulfonyl group was critical for enhancing the anti-inflammatory effects .
Comparative Analysis with Structural Analogues
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
Table 2: Comparative Biological Activities
| Compound Name | Biological Activity |
|---|---|
| 3-(4-chlorophenyl)sulfonyl-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Anticancer |
| 3-(4-isopropylphenyl)sulfonyl-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Anti-inflammatory |
| 3-(4-methoxyphenyl)sulfonyl-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Antioxidant |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between the parent compound and related triazoloquinazolines:
Structural and Functional Insights
- Sulfonyl Group Variations: Parent vs. : The 4-isopropylphenyl substituent balances lipophilicity and steric effects, while the cyclohexyl amine may enhance conformational flexibility . : The unsubstituted benzenesulfonyl group (vs. tert-butyl) reduces steric hindrance, favoring interactions with polar binding pockets .
- Amine Substituent Variations: Parent vs. : The 3,4-dimethylphenyl group (parent) lacks the electron-withdrawing chlorine present in , which may alter electronic properties and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
